molecular formula C20H26N2OS B11068795 7,7-dimethyl-1-pentyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione

7,7-dimethyl-1-pentyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione

Cat. No.: B11068795
M. Wt: 342.5 g/mol
InChI Key: VZGCLTLQWPDZEX-UHFFFAOYSA-N
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Description

7,7-dimethyl-1-pentyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione is a heterocyclic compound with a complex structure. It contains a pyrano[4,3-d]pyrimidine core, which is a fused ring system consisting of a pyrimidine ring and a pyran ring. The compound also features a thione group, which is a sulfur analog of a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-1-pentyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-1-pentyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7,7-dimethyl-1-pentyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-1-pentyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7,7-dimethyl-1-pentyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-one: This compound has a carbonyl group instead of a thione group.

    7,7-dimethyl-1-pentyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-sulfoxide: This compound has a sulfoxide group instead of a thione group.

Uniqueness

The uniqueness of 7,7-dimethyl-1-pentyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs with carbonyl or sulfoxide groups.

Properties

Molecular Formula

C20H26N2OS

Molecular Weight

342.5 g/mol

IUPAC Name

7,7-dimethyl-1-pentyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H26N2OS/c1-4-5-9-12-22-17-13-20(2,3)23-14-16(17)19(24)21-18(22)15-10-7-6-8-11-15/h6-8,10-11H,4-5,9,12-14H2,1-3H3

InChI Key

VZGCLTLQWPDZEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(COC(C2)(C)C)C(=S)N=C1C3=CC=CC=C3

Origin of Product

United States

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